molecular formula C29H26N4O3 B11571986 (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B11571986
M. Wt: 478.5 g/mol
InChI Key: JRHXETXHEBTWPR-PTGBLXJZSA-N
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Description

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure, followed by the introduction of the ethylphenoxy and cyano groups. The final step involves the formation of the prop-2-enamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The phenoxy group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It might be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-[2-(4-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide
  • (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-methylphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide lies in its specific combination of functional groups and the resulting properties. This compound’s structure allows for diverse chemical modifications, making it a versatile tool in research and development.

Properties

Molecular Formula

C29H26N4O3

Molecular Weight

478.5 g/mol

IUPAC Name

(E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-N-(2-phenylethyl)prop-2-enamide

InChI

InChI=1S/C29H26N4O3/c1-3-21-11-13-24(14-12-21)36-28-25(29(35)33-17-7-8-20(2)26(33)32-28)18-23(19-30)27(34)31-16-15-22-9-5-4-6-10-22/h4-14,17-18H,3,15-16H2,1-2H3,(H,31,34)/b23-18+

InChI Key

JRHXETXHEBTWPR-PTGBLXJZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)NCCC4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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